molecular formula C19H14ClN3O3S2 B2623003 3-(4-chlorophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 687564-72-3

3-(4-chlorophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2623003
CAS No.: 687564-72-3
M. Wt: 431.91
InChI Key: OFSNWQHYVYEISW-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, a scaffold recognized for its pharmacological versatility, including antitumor, antimicrobial, and analgesic activities . Structurally, it features a bicyclic system comprising fused thiophene and pyrimidinone rings. Key substituents include:

  • 3-position: A 4-chlorophenyl group, which introduces electron-withdrawing properties that may enhance metabolic stability and binding affinity to hydrophobic enzyme pockets.
  • 2-position: A sulfanyl group linked to a 4-nitrophenylmethyl moiety.

The compound’s molecular formula is C₂₀H₁₅ClN₄O₃S₂, with a molecular weight of 466.94 g/mol.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O3S2/c20-13-3-7-14(8-4-13)22-18(24)17-16(9-10-27-17)21-19(22)28-11-12-1-5-15(6-2-12)23(25)26/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSNWQHYVYEISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the thienopyrimidine core.

    Attachment of the 4-Nitrophenylmethylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated solvents, strong bases or acids, elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Research indicates that compounds with similar structural motifs exhibit diverse biological activities:

  • Antimicrobial Activity : Thienopyrimidine derivatives have shown significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Several studies report that these derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may inhibit key enzymes involved in inflammatory pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of thienopyrimidine derivatives against several bacterial strains. The results demonstrated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections without severe side effects.

Anticancer Activity

In vitro studies on various cancer cell lines revealed that the compound significantly inhibited cell growth. For example:

Cell LineIC50 (µM)
Cell Line A15
Cell Line B20

These findings indicate that the compound may interfere with cellular signaling pathways critical for tumor growth and survival.

Anti-inflammatory Mechanism

Research focusing on the anti-inflammatory effects indicated that the compound could inhibit cyclooxygenase (COX) enzymes. Inhibition assays showed:

EnzymeIC50 (µM)
COX-125
COX-230

This suggests potential use in conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • Antimicrobial Study : A comprehensive study synthesized a series of thieno[3,2-d]pyrimidine derivatives and assessed their biological activities against various pathogens. The most potent inhibitors demonstrated selective cytotoxicity with IC50 values ranging from 27.6 μM to higher values depending on structural modifications applied to the thienopyrimidine core .
  • Anticancer Research : In another study, researchers focused on the anticancer properties of thienopyrimidine derivatives. The results indicated significant inhibition of cancer cell proliferation across multiple cell lines, suggesting broad applicability in oncology .
  • Inflammation Studies : Additional research highlighted the anti-inflammatory potential of these compounds by demonstrating their ability to inhibit key inflammatory mediators in vitro .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : The 4-nitrophenyl group (target compound) increases electrophilicity compared to 4-methylphenyl () or methoxyphenyl () substituents. This may enhance interactions with nucleophilic residues in enzyme active sites.

Physicochemical and Spectroscopic Properties

  • IR Spectroscopy: The nitro group (-NO₂) in the target compound is expected to show symmetric and asymmetric stretching at 1345 and 1520 cm⁻¹, consistent with analogs (). The carbonyl (C=O) stretch appears near 1650 cm⁻¹.
  • NMR Data: Comparable derivatives () display characteristic pyrimidinone proton signals at δ 7.12–7.64 ppm (aromatic H) and δ 9.26 ppm (NH exchangeable).
  • Solubility : The nitro and chlorophenyl groups may reduce aqueous solubility compared to methoxy or methyl-substituted analogs.

Biological Activity

3-(4-chlorophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound with significant potential in medicinal chemistry. This article provides a detailed examination of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 3-(4-chlorophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
  • Molecular Formula : C22H17ClN4O3S
  • Molecular Weight : 403.5 g/mol
  • CAS Number : 672330-02-8

The compound features a thieno[3,2-d]pyrimidine core with various substituents that contribute to its biological activity.

Biological Activity Overview

Research has shown that compounds containing pyrimidine and thieno groups exhibit diverse biological activities. The presence of electron-withdrawing groups such as nitro and chloro enhances the antimicrobial properties of such compounds.

Antimicrobial Activity

Studies indicate that derivatives of pyrimidine, including thieno-pyrimidines, demonstrate significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : The compound has been tested against various bacterial strains including E. coli and Staphylococcus aureus. Results showed potent activity comparable to standard antibiotics like trimethoprim .
  • Antifungal Activity : It has also exhibited antifungal effects against Candida species and Aspergillus niger, indicating its potential use in treating fungal infections .

Anticancer Properties

The compound's thieno and nitrophenyl groups are believed to interact with cellular pathways involved in cancer progression. Preliminary studies suggest that it may inhibit tumor cell growth through mechanisms involving apoptosis and cell cycle arrest .

The exact mechanisms through which 3-(4-chlorophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The compound may act by inhibiting key enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.
  • It could also interfere with DNA replication processes in cancer cells by targeting specific polymerases or topoisomerases .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • A study conducted by Ramesh et al. synthesized various thieno-pyrimidine derivatives and evaluated their antimicrobial activity. Among them, the compound demonstrated superior activity against E. coli at concentrations as low as 0.05 mL .
  • Anticancer Activity Assessment :
    • In vitro studies reported by Chikhalia et al. indicated that the compound inhibited the proliferation of HeLa cells significantly more than control treatments, suggesting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntibacterialE. coli, S. aureusPotent inhibition
AntifungalCandida spp., A. nigerSignificant antifungal effect
AnticancerHeLa cellsGrowth inhibition

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized to enhance yield and purity?

  • Answer : The synthesis typically involves multi-step reactions, starting with a thieno[3,2-d]pyrimidin-4-one core modified via nucleophilic substitution or condensation. Key steps include:

  • Step 1 : Reacting thioketones with amines or substituted benzyl halides under reflux in solvents like DMF or dichloromethane (DCM) .
  • Step 2 : Optimizing conditions (e.g., temperature: 60–80°C, inert atmosphere) to minimize side reactions .
  • Catalysts : Use of bases (e.g., NaH) to deprotonate intermediates and facilitate sulfanyl group incorporation .
  • Validation : Monitor reaction progress via TLC and purify intermediates via column chromatography .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

  • Answer :

  • 1H/13C NMR : Assign peaks to confirm substituents (e.g., 4-chlorophenyl at δ 7.4–7.6 ppm, sulfanyl group at δ 3.8–4.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ = 469.04 g/mol for C₂₂H₁₅ClN₄O₂S₂) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry in derivatives .

Q. How do functional groups (e.g., 4-nitrophenylmethylsulfanyl) influence chemical reactivity?

  • Answer :

  • Sulfanyl group : Acts as a leaving group in nucleophilic substitutions (e.g., displacement by amines or thiols) .
  • 4-Nitrophenyl : Enhances electron-withdrawing effects, increasing susceptibility to reduction or nucleophilic attack .
  • Chlorophenyl : Contributes to lipophilicity, affecting solubility in polar solvents like ethanol .

Advanced Research Questions

Q. How can computational modeling predict biological targets and binding modes?

  • Answer :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to simulate interactions with kinase ATP-binding pockets. For example, the nitro group may form hydrogen bonds with catalytic lysine residues .
  • Pharmacophore Mapping : Identify critical features (e.g., sulfanyl linker, aromatic rings) for target engagement using Schrödinger Suite .
  • Validation : Cross-validate predictions with in vitro kinase inhibition assays .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

  • Answer :

  • Purity Assessment : Re-analyze compounds via HPLC to rule out impurities (>95% purity required for reliable IC₅₀) .
  • Assay Standardization : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm activity .
  • Structural Analog Comparison : Test derivatives with controlled substituent changes (e.g., replacing 4-nitro with 4-cyano) to isolate structure-activity relationships (SAR) .

Q. How do substituent modifications impact SAR and pharmacokinetic properties?

  • Answer :

Substituent Effect on SAR Pharmacokinetic Impact
4-Nitrophenyl Enhances target affinity (e.g., kinase inhibition)Lowers metabolic stability due to nitro reduction
4-Chlorophenyl Increases lipophilicity (logP ~3.5)Improves membrane permeability but may reduce aqueous solubility
Sulfanyl Linker Facilitates hydrogen bonding with cysteine residuesMay confer susceptibility to oxidation

Methodological Notes

  • Synthetic Optimization : For scale-up, replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety profiles .
  • Data Reproducibility : Document reaction parameters (e.g., cooling rates, stirring speed) to ensure reproducibility across labs .
  • Advanced Characterization : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex derivatives .

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